molecular formula C14H15N3O3S B5595165 N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide

N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B5595165
M. Wt: 305.35 g/mol
InChI Key: YJCSMGXTSYXQOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves intricate reactions that yield biologically active derivatives. For instance, derivatives like N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives exhibit promising biological activities, synthesized through specific reactions involving benzenesulfonyl chloride and 1-aminopiperidine under controlled conditions (Khalid et al., 2014). Such methodologies could be adapted or provide insights into the synthesis of N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide.

Molecular Structure Analysis

The molecular structure is crucial for understanding the compound's interactions and stability. The crystal structure of related complexes, such as dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide)copper(II), has been determined, revealing a tetragonally-distorted octahedral geometry around Cu(II) (Obaleye et al., 2008). These studies can provide a basis for analyzing the molecular structure of N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide.

Chemical Reactions and Properties

Chemical reactions involving N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide derivatives are central to their utility and function. For example, the reaction between (4-pyridylmethyl)amine and benzenesulfonyl chlorides yields N-(4-pyridylmethyl)benzenesulfonamides, which can be further processed to obtain complex compounds with specific properties (Braña et al., 1990). These reactions highlight the compound's versatility in chemical synthesis.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are essential for the compound's application in various fields. Studies on similar compounds, such as the crystal structure and DFT study of N-phenyl-N-(pyridin-4-yl)acetamide, provide valuable insights into their physical characteristics and stability (Umezono & Okuno, 2015).

Chemical Properties Analysis

The chemical properties of N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide, such as reactivity, chemical stability, and interaction with biological molecules, are crucial for its potential applications. The speculative analysis on electronic structure, IR assignments, and molecular docking of related compounds offer insights into their reactivity and potential as bioactive molecules (Shukla & Yadava, 2020).

properties

IUPAC Name

N-[4-(pyridin-2-ylmethylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-11(18)17-12-5-7-14(8-6-12)21(19,20)16-10-13-4-2-3-9-15-13/h2-9,16H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCSMGXTSYXQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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